molecular formula C18H18ClNO5S B2831043 Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate CAS No. 379726-50-8

Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate

Cat. No. B2831043
CAS RN: 379726-50-8
M. Wt: 395.85
InChI Key: AKTWZYPOYMQSMS-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate, also known as NSC 721648, is a sulfonamide compound that has been the subject of scientific research due to its potential pharmacological properties. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate 721648 involves its ability to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate 721648 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate 721648 has several advantages for laboratory experiments. It is readily available and can be synthesized using various methods. It has also been extensively studied for its pharmacological properties, making it a useful tool for researchers. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for research on Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate 721648. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another area of interest is its potential use as an anti-cancer agent in combination with other drugs. Further studies are also needed to determine its safety and efficacy in humans.

Synthesis Methods

Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate can be synthesized using different methods. One of the methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-methoxyphenylacetic acid in the presence of a catalyst such as triethylamine. The resulting intermediate is then reacted with propargyl bromide and ammonium sulfamate to form the final product.

Scientific Research Applications

Methyl 4-chloro-3-[(4-methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoate 721648 has been studied for its potential pharmacological properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial activities. It has also been studied for its potential use as a therapeutic agent for the treatment of diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

methyl 4-chloro-3-[(4-methoxyphenyl)-prop-2-enylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO5S/c1-4-11-20(14-6-8-15(24-2)9-7-14)26(22,23)17-12-13(18(21)25-3)5-10-16(17)19/h4-10,12H,1,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTWZYPOYMQSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC=C)S(=O)(=O)C2=C(C=CC(=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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